molecular formula C2H6O6S2Zn B8789034 Methanesulfonic acid, zinc salt CAS No. 33684-80-9

Methanesulfonic acid, zinc salt

Cat. No. B8789034
CAS RN: 33684-80-9
M. Wt: 255.6 g/mol
InChI Key: MKRZFOIRSLOYCE-UHFFFAOYSA-L
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Description

Methanesulfonic acid (MSA) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates . It is hygroscopic in its concentrated form . Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid .


Synthesis Analysis

The first commercial production of MSA was based on oxidation of dimethylsulfide by O2 from air . In 1967, the Pennwalt Corporation developed a different process for dimethylsulfide oxidation using chlorine, followed by extraction-purification . In 2022 this chlorine-oxidation process was used only by Arkema (France) for making high-purity MSA .


Molecular Structure Analysis

The molecular structure of Methanesulfonic acid is H3C−S(=O)2−OH .


Chemical Reactions Analysis

MSA is a green acid with a remarkably high solubility for several specialty and base metals including lead, making it an interesting leaching agent for metals . MSA is safer and less toxic than the mineral acids (HCl, H2SO4, HNO3) currently employed for leaching metals from primary and secondary sources .


Physical And Chemical Properties Analysis

MSA is a very strong acid (pKa = −1.9). It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . A useful property is the high solubility of its salts in water: methanesulfonate salts have a much higher solubility in water than sulfate salts .

Mechanism of Action

MSA and its salts are compatible with the electrowinning of metals because the anode reaction involves the formation of oxygen gas (unlike chlorine gas formation in chloride electrolytes) and no cathodic reduction of the anion occurs (unlike nitrate reduction in nitrate electrolytes) .

Safety and Hazards

MSA is corrosive to metals and has acute oral and dermal toxicity. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful to aquatic life .

properties

CAS RN

33684-80-9

Molecular Formula

C2H6O6S2Zn

Molecular Weight

255.6 g/mol

IUPAC Name

zinc;methanesulfonate

InChI

InChI=1S/2CH4O3S.Zn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2

InChI Key

MKRZFOIRSLOYCE-UHFFFAOYSA-L

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Zn+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of zinc methanesulfonate was prepared from 7 parts zinc oxide, 22.6 parts of a 70% aqueous solution of methanesulfonic acid and 41.4 parts water. To this solution was added 15.5 parts tetraethylenepentamine over a one hour period. A solution of 375.5 parts Example 1 product in 176.7 parts Promar oil was added, and the materials were reacted at 150° C. for two hours under a vacuum of 2 mm of mercury. The product, after dilution with 160.7 parts Promar oil, and filtration, contained 0.40% nitrogen, 0.45% zinc and 0.36% sulfur.
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Synthesis routes and methods II

Procedure details

A solution of zinc methanesulfonate was prepared from 7 parts zinc oxide, 22.6 parts of a 70% aqueous solution of methanesulfonic acid and 41.4 parts water. To this solution was added 15.5 parts tetraethylenepentamine over a one hour period. A solution of 375.5 parts Example 1 product in 176.7 parts Promor oil was added, and the materials were reacted at 150° C. for two hours under a vacuum of 2 mm of mercury. The product, after dilution with 160.7 parts Promor oil, and filtration, contained 0.40% nitrogen, 0.45% zinc and 0.36% sulfur.
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